molecular formula C27H23NO4 B270954 N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B270954
M. Wt: 425.5 g/mol
InChI Key: JTXSKGZAHCUCJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. For example, the compound has been shown to induce apoptosis (cell death) in cancer cells, and to reduce the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have low toxicity in vitro, indicating that it may be safe for use in further studies.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its potential as a lead compound for the development of new cancer treatments. Additionally, the compound has been shown to have low toxicity in vitro, which may make it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of using this compound is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are a number of future directions for research on N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One direction is to further investigate the compound's mechanism of action, in order to better understand how it inhibits cancer cell growth and reduces inflammation. Another direction is to explore the compound's potential as a lead compound for the development of new cancer treatments, and to test its efficacy in vivo. Additionally, future research could focus on improving the compound's solubility, in order to make it more useful in a wider range of experiments.

Synthesis Methods

The synthesis of N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves multiple steps, including the reaction of biphenyl-4-ol with 4-fluorobenzaldehyde to form 4-(biphenyl-4-yloxy)benzaldehyde. This intermediate is then reacted with 2,5-dioxopiperazine to form the final product. The synthesis method has been optimized for high yield and purity, and the compound has been characterized using various analytical techniques.

Scientific Research Applications

N-[4-(biphenyl-4-yloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has potential applications in scientific research, particularly in the field of drug discovery. The compound has been shown to have activity against certain types of cancer cells, and may be useful in the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent, and may have applications in the treatment of inflammatory diseases.

properties

Molecular Formula

C27H23NO4

Molecular Weight

425.5 g/mol

IUPAC Name

5-oxo-N-[4-(4-phenylphenoxy)phenyl]-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C27H23NO4/c29-26(24-18-14-22-23(15-18)32-27(30)25(22)24)28-19-8-12-21(13-9-19)31-20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-13,18,22-25H,14-15H2,(H,28,29)

InChI Key

JTXSKGZAHCUCJH-UHFFFAOYSA-N

SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O3

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)OC5=CC=C(C=C5)C6=CC=CC=C6)C(=O)O3

Origin of Product

United States

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